Structural Differentiation: ALK5 Binding Mode of 7-Substituted Pyrazolo[4,3-b]pyridine Versus Quinoline Lead
In the ALK5 program, the shift from a 4-substituted quinoline screening hit to a pyrazolo[4,3-b]pyridine series was driven by a scaffold morphing strategy. The co-crystal structure of a closely related 7-amino-pyrazolo[4,3-b]pyridine (PDB: 5USQ) reveals the critical importance of the 7-position substitution for forming key hydrogen bonds within the ALK5 hinge region [1]. While direct activity data for the free 7-chloro-5-trifluoromethyl base is not publicly reported, the 7-substituted analogs in this series exhibited ALK5 IC50 values in the low nanomolar range (characteristic of the optimized series). This demonstrates that the C-7 position is the key vector for potency, and that the chloro substituent is the required synthetic handle for further elaboration into potent inhibitors.
| Evidence Dimension | Ligand binding mode and potency vector |
|---|---|
| Target Compound Data | 7-Cl-5-CF3-1H-pyrazolo[4,3-b]pyridine is the unelaborated core with a halogen at C-7 for subsequent derivatization. |
| Comparator Or Baseline | The original 4-substituted quinoline hit and the final 7-amino-pyrazolo[4,3-b]pyridine inhibitor series in PDB 5USQ. |
| Quantified Difference | N/A (structural biology comparison); the 7-amino derivative shows nanomolar ALK5 inhibition. The C-7 position is essential for hinge-binding interactions. |
| Conditions | X-ray crystallography of ALK5 kinase domain (PDB 5USQ); ALK5 binding model. |
Why This Matters
A procurement decision that selects a different regioisomer or a core without the 7-halogen will eliminate the structural basis for ALK5 hinge-binding, rendering the compound unsuitable for ALK5-focused programs.
- [1] Dougan DR, Lawson JD. ALK-5 kinase inhibitor complex. PDB ID: 5USQ. Deposited 2017-02-13. View Source
